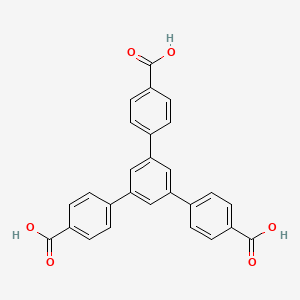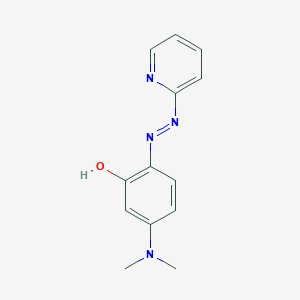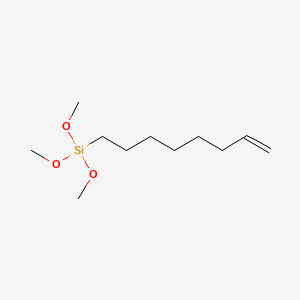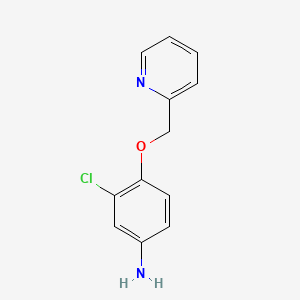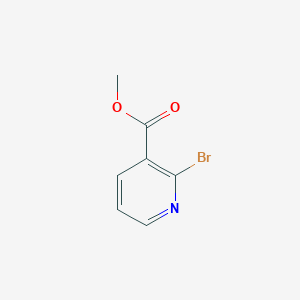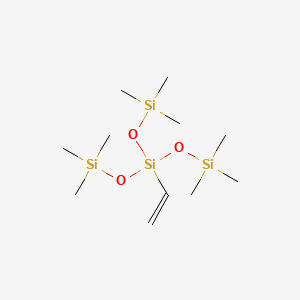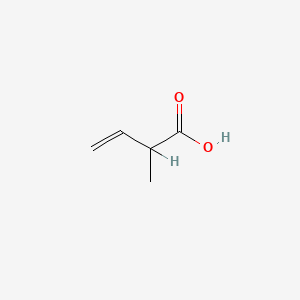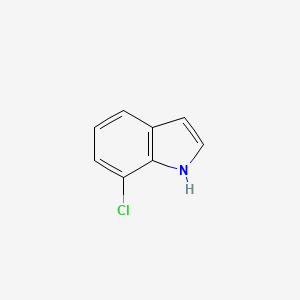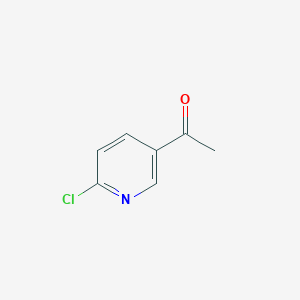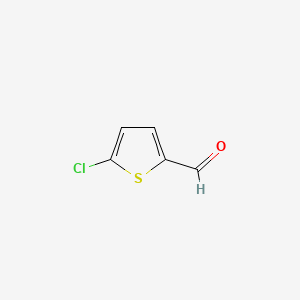
5-クロロチオフェン-2-カルバルデヒド
概要
説明
5-Chlorothiophene-2-carbaldehyde is a thiophene derivative . It has the empirical formula C5H3ClOS and a molecular weight of 146.59 . It is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .
Synthesis Analysis
The synthesis of 5-Chlorothiophene-2-carbaldehyde involves thiophene-2-carbaldehyde . The reaction requires BTMA ICl 2/ZnCl 2 and acetic acid at a temperature of 70 °C and lasts for 24 hours . The yield of this reaction is approximately 50% .Molecular Structure Analysis
The molecular structure of 5-Chlorothiophene-2-carbaldehyde can be represented by the InChI code: 1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
5-Chlorothiophene-2-carbaldehyde is involved in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .Physical and Chemical Properties Analysis
5-Chlorothiophene-2-carbaldehyde is a colorless to brown liquid . It has a refractive index of 1.604 and a density of 1.376 g/mL at 25 °C . The boiling point is 99 °C/21 mmHg .科学的研究の応用
有機合成
5-クロロチオフェン-2-カルバルデヒド: は、有機合成における汎用性の高いビルディングブロックです。反応性のあるアルデヒド基とチオフェン環上の電子求引性塩素原子により、様々なヘテロ環状化合物の合成に使用されます。 この化合物は、求核付加反応や縮合反応などの反応を起こして、新しい炭素-炭素結合または炭素-窒素結合を形成することができ、医薬品化学や材料科学における潜在的な用途を持つ幅広い誘導体をもたらします .
医薬品化学
医薬品化学において、5-クロロチオフェン-2-カルバルデヒドは、薬理活性を持つ小分子の合成の前駆体として役立ちます。その誘導体は、抗がん作用、抗炎症作用、抗菌作用について研究されています。 例えば、生物活性化合物として有望視されているチオフェン系アナログを生成するために使用できます .
腐食防止
チオフェン部分は、腐食防止特性で知られています。5-クロロチオフェン-2-カルバルデヒドは、金属の腐食を防ぐために、ポリマーやコーティングに組み込むことができます。 この用途は、金属製の機器が過酷な条件にさらされる工業環境で特に重要です .
有機エレクトロニクス
チオフェン誘導体は、有機エレクトロニクスの発展に不可欠です。5-クロロチオフェン-2-カルバルデヒドは、有機薄膜トランジスタ(OFET)や有機発光ダイオード(OLED)に不可欠な有機半導体の合成に使用できます。 塩素原子の存在は、得られる材料の電子特性を調整することができます .
材料科学
材料科学において、5-クロロチオフェン-2-カルバルデヒドは、特定の光学特性や電気的特性を持つ高度な材料の開発に使用されます。 その誘導体は、センサ、太陽電池、および微調整された特性を持つ材料を必要とする他のデバイスの製造に使用できます .
分析化学
5-クロロチオフェン-2-カルバルデヒド: は、分析化学において、誘導体化剤としても役割を果たすことができます。 様々な分析対象物と反応して、クロマトグラフィー技術でより容易に検出または分離できる誘導体を形成することで、分析方法の感度と選択性を向上させることができます .
Safety and Hazards
5-Chlorothiophene-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
作用機序
Target of Action
5-Chlorothiophene-2-carbaldehyde, also known as 5-Chloro-2-thiophenecarboxaldehyde, is a thiophene derivative It’s known to be used in the synthesis of various bioactive compounds .
Mode of Action
It’s known that this compound can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis [ ( E )- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These compounds may interact with their respective targets, leading to various biochemical changes.
Result of Action
It’s known that this compound is used in the synthesis of various bioactive compounds , which may have diverse molecular and cellular effects depending on their specific targets and mode of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Chlorothiophene-2-carbaldehyde is not clearly defined in the available literature. Factors such as pH, temperature, and presence of other compounds can potentially influence the action of 5-Chlorothiophene-2-carbaldehyde.
生化学分析
Biochemical Properties
5-Chlorothiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N,N′-bis[(E)-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These interactions often involve the formation of covalent bonds between the aldehyde group of 5-Chlorothiophene-2-carbaldehyde and nucleophilic sites on the enzymes or proteins, leading to the formation of stable complexes.
Cellular Effects
5-Chlorothiophene-2-carbaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s aldehyde group can form adducts with cellular proteins, potentially altering their function and leading to changes in cell behavior. Additionally, 5-Chlorothiophene-2-carbaldehyde may impact the redox state of cells by interacting with thiol groups on proteins, thereby influencing cellular oxidative stress responses .
Molecular Mechanism
At the molecular level, 5-Chlorothiophene-2-carbaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors or other DNA-binding proteins. The aldehyde group of 5-Chlorothiophene-2-carbaldehyde is particularly reactive, allowing it to form Schiff bases with primary amines, which can further influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorothiophene-2-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that 5-Chlorothiophene-2-carbaldehyde can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Chlorothiophene-2-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that high doses of 5-Chlorothiophene-2-carbaldehyde can cause adverse effects, including oxidative stress and cellular damage. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Metabolic Pathways
5-Chlorothiophene-2-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. This metabolic transformation can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, 5-Chlorothiophene-2-carbaldehyde can affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Chlorothiophene-2-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution can also be influenced by its chemical properties, such as its lipophilicity and reactivity. These factors can affect the localization and accumulation of 5-Chlorothiophene-2-carbaldehyde within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chlorothiophene-2-carbaldehyde can significantly impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5-Chlorothiophene-2-carbaldehyde may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. These localization patterns can be crucial for understanding the compound’s biochemical effects .
特性
IUPAC Name |
5-chlorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFITBWBRVBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064614 | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-96-7 | |
| Record name | 5-Chloro-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU4RVB7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


